molecular formula C15H10ClNO2 B12862666 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile

2-(2-Chloro-4-formylphenoxymethyl)benzonitrile

Cat. No.: B12862666
M. Wt: 271.70 g/mol
InChI Key: IDHWCVFDELEBQH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is 2-[(2-chloro-4-formylphenoxy)methyl]benzonitrile , derived from its substituent arrangement. The parent structure is benzonitrile, with a phenoxymethyl group (-O-CH2-C6H3) attached at the ortho position (carbon 2) of the benzene ring. The phenoxy moiety itself bears two substituents: a chlorine atom at position 2 and a formyl group (-CHO) at position 4 (Table 1).

Table 1: Key molecular descriptors

Property Value Source
Molecular formula C₁₅H₁₀ClNO₂
Molecular weight 271.70 g/mol
SMILES N#CC1=CC=CC=C1COC2=CC=C(C=O)C=C2Cl

Isomeric possibilities arise from:

  • Positional isomerism : Variations in substituent positions on either aromatic ring. For example, relocating the chlorine to position 3 or 5 on the phenoxy ring would generate distinct isomers.
  • Functional group isomerism : Alternative arrangements of the nitrile, formyl, and ether groups, though steric and electronic constraints limit viable configurations.

Crystal Structure Analysis and Conformational Studies

While direct crystallographic data for this compound remains unreported in the provided literature, structural analogs offer insights. For instance, copper complexes with benzonitrile derivatives exhibit distorted octahedral geometries, where aromatic rings participate in π-π stacking (centroid distances ~3.47 Å). Applied to 2-(2-chloro-4-formylphenoxymethyl)benzonitrile, potential conformational features include:

  • Planarity constraints : The nitrile and formyl groups’ electron-withdrawing nature may enforce coplanarity between the benzene rings and substituents to maximize conjugation.
  • Ether linkage flexibility : The -O-CH2- bridge allows rotational freedom, though steric hindrance from adjacent substituents likely restricts its motion.

Table 2: Hypothetical crystallographic parameters (projected)

Parameter Value
Space group P2₁/c
Unit cell axes a = 12.3 Å, b = 7.8 Å, c = 15.2 Å
β angle 95.5°

Electron Density Distribution Mapping

Computational studies (unavailable in current sources) would likely reveal:

  • Localized electron depletion at the nitrile carbon (C≡N) and formyl carbonyl (C=O) due to their electronegative atoms.
  • Electron-rich regions around the ether oxygen’s lone pairs and the aromatic π-systems, facilitating intermolecular interactions.
  • Inductive effects : The chlorine atom’s -I effect may reduce electron density at the phenoxy ring’s ortho and para positions, directing electrophilic attacks to meta positions.

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

2-[(2-chloro-4-formylphenoxy)methyl]benzonitrile

InChI

InChI=1S/C15H10ClNO2/c16-14-7-11(9-18)5-6-15(14)19-10-13-4-2-1-3-12(13)8-17/h1-7,9H,10H2

InChI Key

IDHWCVFDELEBQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Cl)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • 2-Chlorobenzonitrile and 4-chlorobenzaldehyde derivatives are common starting points.
  • The benzonitrile moiety is often introduced via nucleophilic aromatic substitution or metal-catalyzed coupling reactions involving aryl halides and organometallic reagents (e.g., arylzinc or arylmagnesium species).

Formation of Phenoxymethyl Linkage

  • The phenoxymethyl bridge is formed by reacting a chlorinated hydroxybenzaldehyde derivative with a benzonitrile-containing benzyl halide or alcohol.
  • Protection of hydroxyl groups is often necessary to prevent side reactions during subsequent steps. For example, acetylation of hydroxyl groups using acetic anhydride in the presence of pyridine or triethylamine is a common method to form benzyl acetates.

Reduction and Protection of Hydroxymethyl Intermediates

  • Reduction of formyl groups to hydroxymethyl groups is achieved using mild reducing agents such as sodium borohydride, lithium aluminum hydride, or diisobutylaluminium hydride.
  • The primary hydroxyl group formed is protected (e.g., as an acetate) to facilitate further functionalization without undesired side reactions.

Cross-Coupling and Borylation Reactions

  • Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed to introduce boronate esters and assemble the biphenyl ether framework.
  • Borylation reagents convert protected hydroxymethyl intermediates into borate compounds, which are key intermediates for cyclization and final compound formation.

Final Cyclization and Purification

  • Deprotection of hydroxyl groups and cyclization steps yield the crude target compound.
  • Purification is typically done by recrystallization or chromatographic methods to achieve high purity.

Detailed Example Process (Adapted from Patent Literature)

Step Reaction Description Reagents/Conditions Yield (%) Notes
a) Reduction 4-(4-bromo-3-formylphenoxy) benzonitrile reduced to 4-(4-bromo-3-(hydroxymethyl)phenoxy) benzonitrile Sodium borohydride in methanol, 25-30°C High (not specified) Mild reduction, protic solvent
b) Protection Hydroxyl group protected as benzyl acetate Acetic anhydride, pyridine or triethylamine, dichloromethane, room temp 97% Ensures stability for further steps
c) Borylation Conversion to borate compound via transition metal catalysis Borylation reagent, catalyst, controlled temp Not specified Enables cross-coupling
d) Deprotection Removal of protecting group Suitable deprotection conditions Not specified Prepares for cyclization
e) Cyclization Formation of final compound Cyclization reagents, controlled conditions Not specified Yields crude product
f) Purification Recrystallization or chromatography Standard purification High purity (98%) Final product isolation

Analytical and Research Findings

  • The reduction step using sodium borohydride is preferred for its selectivity and mild conditions, minimizing side reactions.
  • Protection of hydroxyl groups as acetates is efficient, with yields up to 97% and purity around 98%, facilitating downstream reactions.
  • Transition metal-catalyzed borylation and cross-coupling are critical for assembling the biphenyl ether structure, with catalysts such as palladium or nickel complexes commonly used.
  • The overall synthetic route balances yield, purity, and step economy, although multi-step sequences are often necessary due to the complexity of the molecule.

Comparative Notes on Related Compounds

  • Similar synthetic strategies are employed for related benzonitrile derivatives, such as 2-(4-methylphenyl)benzonitrile, which involve organometallic coupling and oxazoline intermediates.
  • The presence of chloro and formyl groups requires careful control of reaction conditions to avoid unwanted side reactions, such as over-reduction or halogen displacement.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Advantages Challenges
Starting material synthesis Organometallic coupling (e.g., Negishi, Suzuki) Aryl bromides, zinc reagents, Pd catalyst High selectivity, well-established Multi-step, sensitive to moisture
Reduction of formyl to hydroxymethyl Sodium borohydride in protic solvent NaBH4, methanol Mild, selective Requires temperature control
Hydroxyl protection Acetylation with acetic anhydride Ac2O, pyridine or triethylamine High yield, stable intermediates Additional step, requires purification
Borylation and cross-coupling Transition metal catalysis Pd or Ni catalysts, borylation reagents Enables complex bond formation Catalyst cost, reaction optimization
Final cyclization and purification Controlled cyclization, recrystallization Various cyclization agents High purity product Process complexity

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-formylphenoxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chloro-4-formylphenoxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or other biomolecules, leading to changes in their function or activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro-4-(4-formylphenoxy)benzonitrile

  • Structure: The isomer 3-chloro-4-(4-formylphenoxy)benzonitrile (CAS 676494-58-9, C₁₄H₈ClNO₂) differs in the placement of substituents: the chloro group is at the 3-position, and the formylphenoxy group is at the 4-position .
  • Molecular Weight : 257.67 g/mol (vs. 271.04 g/mol for the target compound).
  • The altered chloro position may influence electronic effects, altering reactivity in substitution or coupling reactions.

Halogen-Substituted Analogs: 2-(4'-Bromomethylphenyl)benzonitrile

  • Structure : This analog (C₁₄H₁₀BrN, MW 272.15 g/mol) replaces the chloro and formyl groups with a bromomethyl substituent .
  • Solubility: Slightly soluble in acetonitrile and chlorinated solvents.
  • Applications : A key intermediate in synthesizing antihypertensive drugs (e.g., telmisartan). Bromine’s higher atomic weight and polarizability may enhance halogen bonding in crystal packing compared to chlorine.

Bioactive Derivatives: Triazole-Containing Benzonitriles

Compounds like 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) (IC₅₀: 14.5–27.1 μg/mL against breast cancer cell lines) demonstrate the impact of heterocyclic substituents on bioactivity .

  • Structural Contrast : The triazole ring introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., aromatase enzymes). The target compound’s formyl group may instead participate in Schiff base formation or act as a Michael acceptor.

Simpler Formyl Analogs: 4-Chloro-2-formylbenzonitrile

  • Structure: This compound (C₈H₄ClNO, MW 165.57 g/mol) retains the chloro and formyl groups but lacks the phenoxymethyl extension .
  • Reactivity : The absence of the ether linkage simplifies synthesis but reduces opportunities for further functionalization.

Azide-Functionalized Analog: 2-[4-(Azidomethyl)phenyl]benzonitrile

  • Structure : Features an azidomethyl group (C₁₄H₁₀N₄, MW 234.26 g/mol) .
  • Crystal Data: Dihedral angle between benzene rings: 46.41°, with weak C–H⋯π interactions. The target compound’s phenoxymethyl bridge likely results in distinct conformational flexibility and packing behavior.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications Reference
2-(2-Chloro-4-formylphenoxymethyl)benzonitrile C₁₅H₁₀ClNO₂ 271.04 Chloro, formyl, phenoxymethyl Building block for pharmaceuticals
3-Chloro-4-(4-formylphenoxy)benzonitrile C₁₄H₈ClNO₂ 257.67 Chloro (3-position), formylphenoxy Intermediate for heterocyclic synthesis
2-(4'-Bromomethylphenyl)benzonitrile C₁₄H₁₀BrN 272.15 Bromomethyl Precursor for antihypertensive drugs
4-Chloro-2-formylbenzonitrile C₈H₄ClNO 165.57 Chloro, formyl Simple aldehyde precursor
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) C₁₅H₁₀ClN₃ 267.71 Chlorophenyl, triazole Cytotoxic (IC₅₀: 14.5 μg/mL)

Biological Activity

2-(2-Chloro-4-formylphenoxymethyl)benzonitrile is an organic compound notable for its unique structural characteristics, including a chloro group, a formyl group, and a benzonitrile moiety. Its molecular formula is C16H14ClNO. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Structural Characteristics

The structure of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile can be represented as follows:

  • Molecular Formula : C16H14ClNO
  • Key Functional Groups :
    • Chloro Group : Enhances lipophilicity and may influence biological interactions.
    • Formyl Group : Can participate in various chemical reactions, potentially leading to bioactive derivatives.
    • Benzonitrile Moiety : Known for its diverse biological activities, including anti-cancer properties.

The mechanisms through which 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile may exert its biological effects can be hypothesized based on structural analogs:

  • Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes involved in cancer progression or inflammation.
  • Receptor Binding : The compound may interact with specific receptors or proteins, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-ChlorobenzonitrileChlorine substituent on a benzonitrileSimpler structure; lacks additional functional groups
2-(4-Nitrophenoxymethyl)benzonitrileNitro group instead of formylExhibits different electronic properties
2-(2-Bromo-4-formylphenoxymethyl)benzonitrileBromine substituentSimilar reactivity but different halogen

The combination of both chloro and formyl groups along with the benzonitrile structure in 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile may confer distinct reactivity and biological properties compared to these similar compounds.

Synthesis and Biological Evaluation

Research has indicated that the synthesis of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile can be achieved through established organic chemistry techniques. Interaction studies focusing on binding affinity to specific receptors or enzymes are crucial for understanding its therapeutic effects.

  • Synthesis Methods : Various synthetic routes can be employed to produce this compound, emphasizing its versatility in organic synthesis.
  • Biological Evaluation : Future studies should focus on evaluating the compound's efficacy against specific cancer cell lines or inflammatory models to establish its potential as a therapeutic agent.

Potential Applications

The potential applications of 2-(2-Chloro-4-formylphenoxymethyl)benzonitrile include:

  • Medicinal Chemistry : Development as an anti-cancer or anti-inflammatory agent.
  • Organic Synthesis : Utilization as a building block for more complex organic molecules.

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